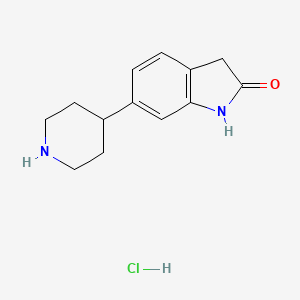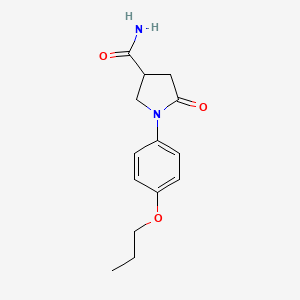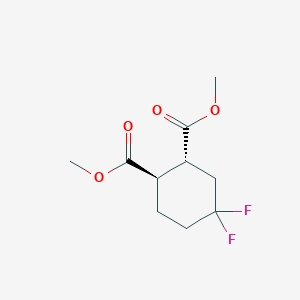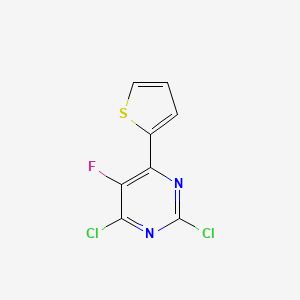
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H3Cl2FN2S. This compound is characterized by the presence of chlorine, fluorine, and thiophene groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with thiophene derivatives. One common method includes the use of reducing metal powder and acid in a solvent, followed by stirring and heating to the desired reaction temperature . The reaction is monitored using thin-layer chromatography, and the product is purified through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is typically purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine include:
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and thiophene groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H3Cl2FN2S |
|---|---|
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
2,4-dichloro-5-fluoro-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C8H3Cl2FN2S/c9-7-5(11)6(12-8(10)13-7)4-2-1-3-14-4/h1-3H |
InChI-Schlüssel |
PAMPGJWYDBVVKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C(=NC(=N2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


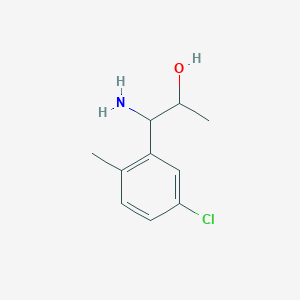
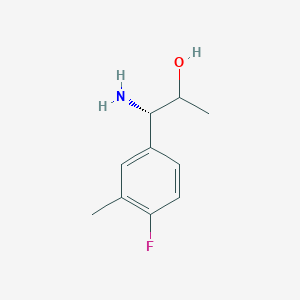

![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
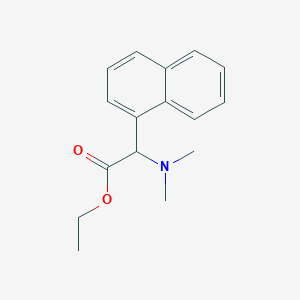
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B13027160.png)
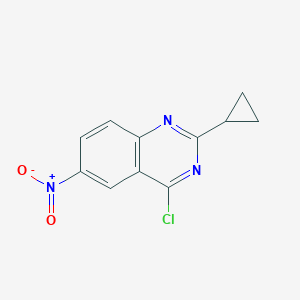


![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
